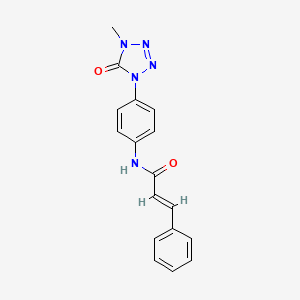

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cinnamamide

Description

N-(4-(4-Methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cinnamamide is a heterocyclic compound featuring a tetrazole core fused with a cinnamamide moiety. The tetrazole ring (4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl) is a five-membered aromatic ring containing four nitrogen atoms, known for its stability and role in medicinal chemistry as a bioisostere for carboxylic acids . This compound’s synthesis typically involves multi-step reactions, including condensation and cyclization, as seen in analogous tetrazole derivatives .

Properties

IUPAC Name |

(E)-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O2/c1-21-17(24)22(20-19-21)15-10-8-14(9-11-15)18-16(23)12-7-13-5-3-2-4-6-13/h2-12H,1H3,(H,18,23)/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDGWUXYAKJYIP-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cinnamamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

Attachment to the Phenyl Group: The tetrazole ring is then attached to a phenyl group through a substitution reaction.

Formation of the Cinnamamide Moiety: The cinnamamide moiety is synthesized separately, often through a condensation reaction between cinnamic acid and an amine.

Coupling Reaction: Finally, the tetrazole-phenyl intermediate is coupled with the cinnamamide moiety under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The phenyl and cinnamamide groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cinnamamide has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Materials Science: Utilized in the synthesis of novel polymers and materials with specific electronic properties.

Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cinnamamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. The cinnamamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Several structurally related compounds with tetrazole, thiazolidinone, or triazolone cores have been synthesized and studied. Key comparisons include:

Key Differences in Physicochemical Properties

- Acidity : The triazolone derivative (pKa 8.2–9.4) is less acidic than tetrazole derivatives (pKa ~3–5), which impacts solubility and bioavailability.

- Lipophilicity : The cinnamamide group in the target compound enhances lipophilicity compared to hydroxyl-substituted analogues (e.g., 6n in ), favoring membrane permeability.

- Thermal Stability: Tetrazole derivatives generally exhibit higher thermal stability than thioxothiazolidinones due to aromatic ring rigidity .

Research Findings and Implications

- Structural Insights : X-ray crystallography (using SHELX or ORTEP ) reveals planar tetrazole and cinnamamide moieties, critical for π-π stacking interactions in target binding.

- Biological Screening : While analogues like 6m–6o show anticancer activity , the target compound’s efficacy in disease models requires further validation.

Biological Activity

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cinnamamide is a complex organic compound characterized by a unique structure that includes a benzamide moiety linked to a tetrazole derivative. This compound has garnered interest due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

Structural Characteristics

The molecular formula of this compound is . Its structure features:

- A tetrazole ring , which is known for its diverse biological activities.

- A cinnamamide group , which may influence its interaction with biological targets.

Antioxidant Properties

Research indicates that derivatives of cinnamamide can activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. For instance, substituted N-phenyl cinnamamide derivatives have demonstrated significant luciferase activity in HepG2 cells, indicating their potential as Nrf2/ARE activators .

Table 1: Biological Activity of Cinnamamide Derivatives

| Compound | Nrf2/ARE Activity | Cell Viability | Protective Effect |

|---|---|---|---|

| 1g | High | No toxicity | Yes |

| 1f | Moderate | No toxicity | Yes |

| Control | Low | Toxicity | No |

Cytoprotective Effects

In models of oxidative stress induced by tert-butyl hydroperoxide (t-BHP), compound 1g exhibited a concentration-dependent protective effect on hepatocytes. It enhanced the expression of glutamate-cysteine ligase catalytic subunit (GCLC), leading to increased synthesis of the antioxidant glutathione .

Case Studies

A study focusing on this compound derivatives revealed their potential in protecting against oxidative stress through the upregulation of Nrf2-dependent genes. The findings suggest that these compounds could be beneficial in antioxidative therapy, particularly for conditions characterized by oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.